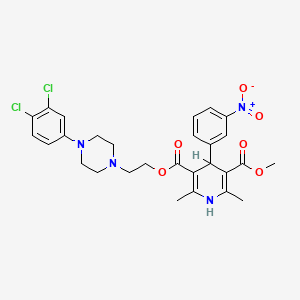
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C28H30Cl2N4O6 and its molecular weight is 589.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5-Pyridinedicarboxylic acid derivatives, particularly those featuring 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) and piperazine moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester , focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring with two carboxylic acid groups and various substituents that enhance its biological activity. The molecular formula is C25H27N2O4, with a molecular weight of approximately 405.486 g/mol. Its properties include:
| Property | Value |
|---|---|
| Molecular Formula | C25H27N2O4 |
| Molecular Weight | 405.486 g/mol |
| Density | 1.149 g/cm³ |
| Boiling Point | 514.6 °C |
| Flash Point | 265 °C |
Antihypertensive Effects
Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit significant antihypertensive properties. A notable study evaluated the ability of these compounds to antagonize methacholine-induced coronary spasms in anesthetized normotensive rats. The results demonstrated a normalization of ECG readings post-administration, suggesting effective coronary dilation and potential use in treating coronary heart diseases .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. One study reported that certain derivatives could modulate neurotransmitter systems, particularly through interactions with serotonin receptors. This modulation may provide therapeutic avenues for treating anxiety and depression .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .
Case Study 1: Coronary Dilation
In a controlled experiment involving rats, researchers administered the compound intravenously to assess its coronary dilating effects. Results indicated that the compound significantly reduced ST segment elevation in ECG readings during methacholine infusion, suggesting its potential as an antihypertensive agent .
Case Study 2: Neurotransmitter Modulation
In vitro studies highlighted the compound's ability to interact with serotonin receptors. The findings suggested that it could enhance serotonin levels in synaptic clefts, providing a basis for further research into its use as an antidepressant or anxiolytic medication .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cardiovascular functions.
- Vasodilation : It promotes vasodilation through the inhibition of calcium channels or by enhancing nitric oxide availability in vascular tissues.
- Antimicrobial Action : The structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C35H40N4O6
- Molecular Weight : 612.7 g/mol
- CAS Number : 71791-90-7
- Chemical Structure : The compound features a pyridine ring with multiple substituents, which contribute to its biological activity.
Pharmacological Applications
- Vasodilatory Effects :
- Cerebral and Coronary Vasodilation :
- Potential in Neurological Disorders :
Synthesis and Derivatives
The synthesis of 3,5-pyridinedicarboxylic acid derivatives often involves several chemical reactions that yield various esters and amines with enhanced pharmacological properties:
- Key Synthetic Pathways :
Case Study 1: Nicardipine
Nicardipine, a well-known derivative of 3,5-pyridinedicarboxylic acid, has been extensively studied for its clinical applications:
- Clinical Trials : Various clinical trials have demonstrated its efficacy in managing hypertension and preventing ischemic events during surgeries .
- Mechanism of Action : Nicardipine selectively inhibits L-type calcium channels, which are crucial for vascular contraction, thus promoting vasodilation.
Case Study 2: Neuroprotective Effects
Research has indicated that compounds derived from 3,5-pyridinedicarboxylic acid may offer neuroprotective benefits:
Propiedades
Número CAS |
91040-25-4 |
|---|---|
Fórmula molecular |
C28H30Cl2N4O6 |
Peso molecular |
589.5 g/mol |
Nombre IUPAC |
5-O-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H30Cl2N4O6/c1-17-24(27(35)39-3)26(19-5-4-6-21(15-19)34(37)38)25(18(2)31-17)28(36)40-14-13-32-9-11-33(12-10-32)20-7-8-22(29)23(30)16-20/h4-8,15-16,26,31H,9-14H2,1-3H3 |
Clave InChI |
IGOSKUGZRLFXGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Sinónimos |
2,6-dimethyl-4-(3-nitrophenyl)-3-(2-(4-(3,4-dichlorophenyl))piperazinyl) ethoxycarbonyl-5-methoxycarbonyl-1,4-dihydropyridine P 0285 P-0285 P0285 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















